2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate
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Overview
Description
2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate is a complex organic compound with the molecular formula C19H24N4O6S2 and a molecular weight of 468.547 g/mol . This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps are as follows:
Diazotization: The aromatic amine (e.g., 4-ethyl(2-hydroxyethyl)aniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-methoxy-3-methylbenzothiazole under alkaline conditions to form the azo compound.
Quaternization: The resulting azo compound is quaternized with sulfuric acid to form the benzothiazolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc dust in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous medium or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of aromatic amines.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including spectrophotometry and chromatography.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in textile dyeing, inkjet printing, and as a colorant in plastics and cosmetics.
Mechanism of Action
The mechanism of action of 2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form aromatic amines, which can interact with cellular components. The compound may also intercalate into DNA, affecting transcription and replication processes .
Comparison with Similar Compounds
Similar Compounds
Basic Blue 41: Another azo dye with similar structural features but different substituents.
Basic Blue 162: A related compound with variations in the aromatic rings and substituents.
Uniqueness
2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to form stable, vibrant colors and its bioactive potential make it valuable in various applications.
Properties
CAS No. |
74186-16-6 |
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Molecular Formula |
C19H24N4O6S2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;hydrogen sulfate |
InChI |
InChI=1S/C19H23N4O2S.H2O4S/c1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;1-5(2,3)4/h5-10,13,24H,4,11-12H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
BFCKQDHEJXTQTK-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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